molecular formula C13H13NO2 B11887700 3-(1-Methylcyclopropyl)-1H-indole-2-carboxylic acid

3-(1-Methylcyclopropyl)-1H-indole-2-carboxylic acid

Cat. No.: B11887700
M. Wt: 215.25 g/mol
InChI Key: GLYFYSFRLVIFML-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)-1H-indole-2-carboxylic acid is an organic compound belonging to the indole family. Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound features a 1-methylcyclopropyl group attached to the third position of the indole ring and a carboxylic acid group at the second position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methylcyclopropyl)-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylcyclopropylamine with an indole-2-carboxylic acid derivative. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced forms of the carboxylic acid group.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

3-(1-Methylcyclopropyl)-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopropyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their function. The compound’s unique structure allows it to engage in multiple pathways, making it a versatile molecule for various applications.

Comparison with Similar Compounds

    Indole-2-carboxylic acid: Lacks the 1-methylcyclopropyl group, making it less sterically hindered.

    3-(Cyclopropyl)-1H-indole-2-carboxylic acid: Similar structure but without the methyl group on the cyclopropyl ring.

Uniqueness: 3-(1-Methylcyclopropyl)-1H-indole-2-carboxylic acid is unique due to the presence of the 1-methylcyclopropyl group, which introduces steric hindrance and can influence the compound’s reactivity and interaction with biological targets. This structural feature distinguishes it from other indole derivatives and can lead to different chemical and biological properties.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

3-(1-methylcyclopropyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C13H13NO2/c1-13(6-7-13)10-8-4-2-3-5-9(8)14-11(10)12(15)16/h2-5,14H,6-7H2,1H3,(H,15,16)

InChI Key

GLYFYSFRLVIFML-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=C(NC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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